molecular formula C18H19ClN2O4S B2754466 N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 905688-02-0

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B2754466
CAS RN: 905688-02-0
M. Wt: 394.87
InChI Key: OEFLCBKXINDGNL-UHFFFAOYSA-N
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Description

“N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxy-3-methylbenzenesulfonamide” is a complex organic compound. It contains several functional groups including a sulfonamide, a pyrrolidinone, a methoxy group, and a chlorophenyl group. These functional groups suggest that the compound could have a variety of chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrrolidinone ring, followed by the introduction of the chlorophenyl and methoxybenzene groups, and finally the attachment of the sulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrrolidinone ring could be opened under acidic or basic conditions, and the sulfonamide group could react with various electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a sulfonamide group could make it more polar and therefore more soluble in water .

Scientific Research Applications

Medical Applications

Antitumor Activity : Some compounds, including sulfonamides with structures similar to "N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxy-3-methylbenzenesulfonamide," have been explored for their antitumor properties. Notably, N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) have shown potent cell cycle inhibition and have advanced to clinical trials. E7010 disrupts tubulin polymerization, while E7070 decreases the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines, indicating the potential of related compounds in cancer treatment (Owa et al., 2002).

Environmental Applications

Soil Mobility and Herbicide Analysis : Research has also explored the mobility of closely related compounds in soil, such as chlorsulfuron, which shares a similar sulfonamide group. Studies aim to predict the mobility of these compounds in agricultural soils, understanding their environmental impact and persistence. This is crucial for assessing the long-term effects of such chemicals when used as herbicides (Veeh et al., 1994).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Based on its structure, it could potentially be irritating or harmful if ingested, inhaled, or if it comes into contact with the skin .

Future Directions

The potential applications of this compound would depend on its exact properties. Given its complex structure and the presence of several functional groups, it could potentially be explored for use in various areas of chemistry and biology .

properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-12-9-16(7-8-17(12)25-2)26(23,24)20-14-10-18(22)21(11-14)15-5-3-13(19)4-6-15/h3-9,14,20H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFLCBKXINDGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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